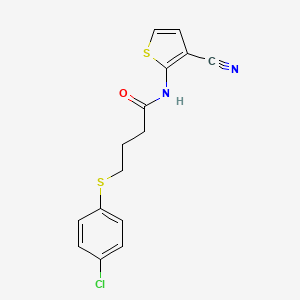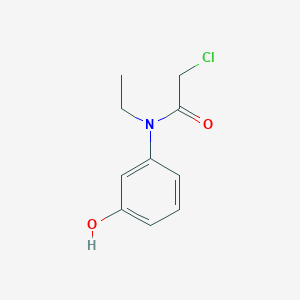![molecular formula C23H22ClN5O2S B2970247 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251601-50-9](/img/structure/B2970247.png)
2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms . This compound also contains other functional groups such as a sulfanyl group, an amide group, and a chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms. The triazole ring is fused with a pyrazine ring, another type of heterocyclic compound. The compound also contains a sulfanyl group attached to a chlorobenzyl group, and an amide group attached to a trimethylphenyl group .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For example, the study of the pharmacokinetics of the combination of sulfamoxole and trimethoprim in animals and humans demonstrates the importance of assessing drug interactions and metabolism to ensure efficacy and safety. This research helps in the development of dosage regimens that maintain therapeutic drug levels while minimizing adverse effects (Kuhne et al., 1976).
Drug Metabolism and Unusual Metabolites
Investigations into the metabolism and disposition of drugs can reveal the formation of unusual metabolites, which is essential for evaluating drug safety and efficacy. For instance, the metabolism and disposition study of venetoclax, a B-cell lymphoma-2 inhibitor, in humans, highlighted the identification of unusual metabolites through high-resolution liquid chromatography. Understanding these metabolites is critical for predicting drug interactions and potential toxicities (Liu et al., 2017).
Anticonvulsant Applications
Research into the clinical evaluation of new anticonvulsants, such as sulthiame, exemplifies the application of scientific research in developing treatments for epilepsy. These studies assess the efficacy and safety of novel compounds in controlling seizures, which is vital for improving the quality of life for individuals with this condition (Laveck et al., 1962).
Antibacterial Activity
Clinical trials investigating the antibacterial activity of drug combinations, like sulfamoxole and trimethoprim, showcase the application of scientific research in combating bacterial infections. These studies provide evidence for the effectiveness of new antibacterial agents in treating infections of the gastrointestinal tract, skin, and gynecological adnexes, contributing to the development of more effective therapies (Etzel et al., 1976).
Orientations Futures
The future research directions for this compound could involve further exploration of its synthesis process, investigation of its chemical reactions, elucidation of its mechanism of action, and determination of its physical and chemical properties. Additionally, its potential biological activities could be explored further, which could lead to the development of new pharmaceuticals .
Propriétés
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-14-10-15(2)20(16(3)11-14)26-19(30)12-29-23(31)28-9-8-25-22(21(28)27-29)32-13-17-4-6-18(24)7-5-17/h4-11H,12-13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBRYJZGHYMIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


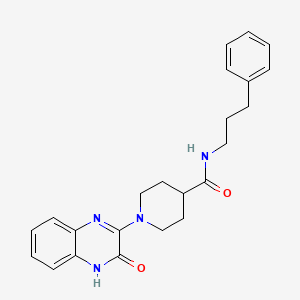

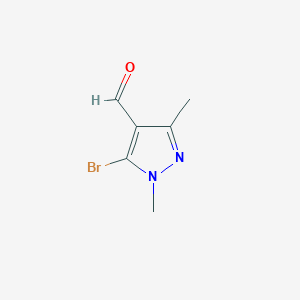
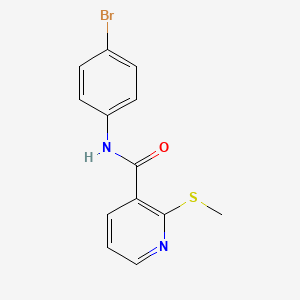
![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)
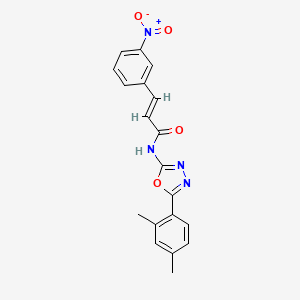
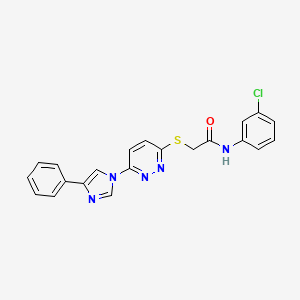
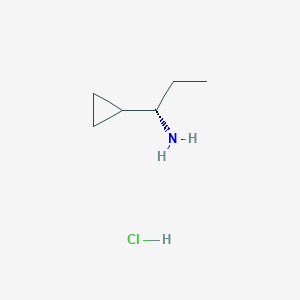
![8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B2970181.png)
![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)
![tert-butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate](/img/structure/B2970183.png)
